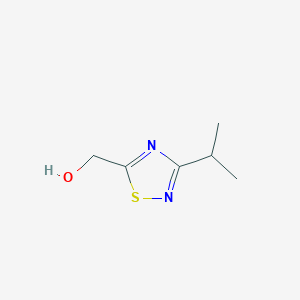
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol: is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an isopropyl group and a methanol group attached to the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-isopropyl-1,2,4-thiadiazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions:
Oxidation: (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiadiazole ring, where various substituents can be introduced using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated thiadiazole derivatives.
科学研究应用
Chemistry:
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology:
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiadiazole derivatives have shown promise in inhibiting the growth of various pathogens, making them potential candidates for new antimicrobial agents.
Medicine:
The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Researchers are exploring its mechanism of action and its ability to interact with specific molecular targets in the body.
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
作用机制
The mechanism of action of (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
- (3-Methyl-1,2,4-thiadiazol-5-yl)methanol
- (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol
- (3-Propyl-1,2,4-thiadiazol-5-yl)methanol
Comparison:
While these compounds share a similar thiadiazole core structure, the presence of different alkyl groups (methyl, ethyl, propyl) can significantly influence their chemical and biological properties. (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol is unique due to the presence of the isopropyl group, which can affect its reactivity, solubility, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where other thiadiazole derivatives may not be as effective.
属性
IUPAC Name |
(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-7-5(3-9)10-8-6/h4,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEQFDKOVBEFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
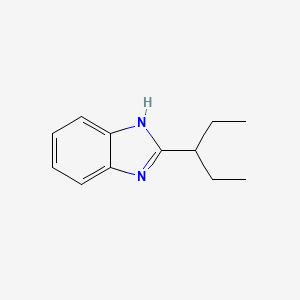

![2-Chloro-N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2909564.png)
![8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B2909565.png)
![2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline](/img/structure/B2909566.png)
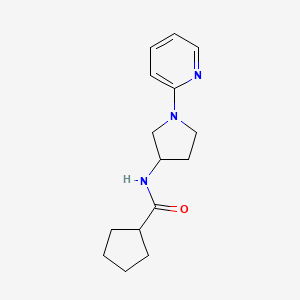
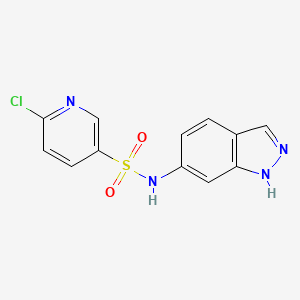

![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2909573.png)
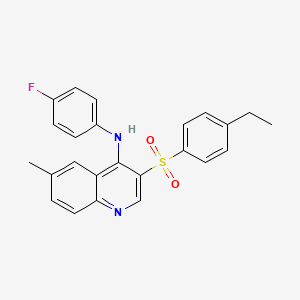
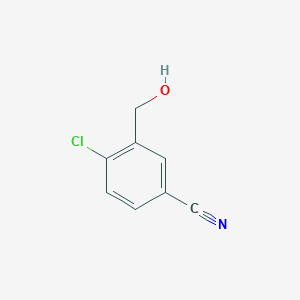
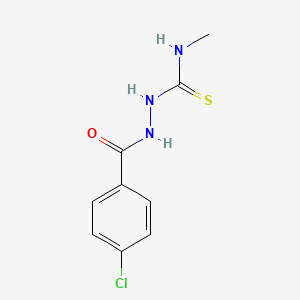
![2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2909579.png)
![methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B2909581.png)
